molecular formula C14H18N6O B2810366 3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole CAS No. 2034227-98-8

3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2810366
CAS No.: 2034227-98-8
M. Wt: 286.339
InChI Key: HZSLVOLWYLSOIP-UHFFFAOYSA-N
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Description

3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole is a synthetic chemical reagent of high interest in medicinal chemistry and early-stage drug discovery, designed for research applications. This compound incorporates two privileged heterocyclic scaffolds—a 1,2,4-oxadiazole and a 6,7-dihydro-5H-cyclopenta[c]pyridazine—linked by a piperazinyl methyl bridge. The 1,2,4-oxadiazole ring is renowned for its role as a bioisostere for ester and amide functional groups, often employed to enhance metabolic stability and improve the pharmacokinetic profile of lead molecules . This moiety is found in several commercially available drugs and exhibits a wide spectrum of biological activities, making it a cornerstone in the design of novel therapeutic agents . The pyridazine heterocycle contributes valuable physicochemical properties, including a high dipole moment that favors π-π stacking interactions and distinct hydrogen-bonding capabilities, which are crucial for molecular recognition and target engagement . Furthermore, the piperazine linker is a ubiquitous feature in pharmacologically active compounds, known to impart favorable solubility and serve as a versatile spacer that can modulate interaction with biological targets. While specific biological data for this exact compound may be limited in the public domain, its carefully engineered structure suggests potential for use in high-throughput screening, as a building block in the synthesis of targeted libraries, or as a chemical probe for investigating enzymes and receptors commonly addressed by these heterocyclic systems, such as kinases and histone deacetylases (HDACs) . This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical analysis and is not certified for human or veterinary diagnosis, therapeutic use, or any form of personal application.

Properties

IUPAC Name

3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-2-11-8-14(17-16-12(11)3-1)20-6-4-19(5-7-20)9-13-15-10-21-18-13/h8,10H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSLVOLWYLSOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole typically involves multistep organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce partially or fully reduced analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and functional group contributions. Key examples include 1,2,3-triazole-based hybrids () and pyranopyrazole-oxazine derivatives ().

Structural and Functional Group Comparison
Compound Name / ID Core Heterocycle Piperazine Linkage Bicyclic System Key Substituents Melting Point (°C)
Target Compound 1,2,4-oxadiazole Methylene bridge Cyclopenta[c]pyridazine None described Not reported
13a () 1,2,3-triazole Acetyl bridge Cyclopenta[c]pyridine Isobutyl, cyano 162–164
13b () 1,2,3-triazole Acetyl bridge Cyclopenta[c]pyridine Isopropyl, ethyl, cyano 225–227
Pyranopyrazole-oxazine () Pyranopyrazole-oxazine None N/A Methoxyphenyl, methyl Not reported

Key Observations :

Heterocyclic Core : The target’s 1,2,4-oxadiazole differs from 1,2,3-triazoles (e.g., 13a–13c) in electronic distribution and hydrogen-bonding capacity. Oxadiazoles are less polar but more metabolically stable than triazoles, which exhibit stronger dipole interactions .

Bicyclic Systems : Cyclopenta[c]pyridazine (target) contains adjacent nitrogen atoms in its pyridazine ring, enhancing electron-withdrawing effects relative to the pyridine-based bicyclic systems in 13a–13c .

Physicochemical and Pharmacological Insights
  • Solubility: Piperazine derivatives (target and 13a–13c) are expected to exhibit improved aqueous solubility due to the basic nitrogen atoms, whereas the pyranopyrazole-oxazine () may require methoxy or methyl groups for solubility modulation.

Critical Analysis of Structural Divergence

The target compound’s cyclopenta[c]pyridazine moiety distinguishes it from cyclopenta[c]pyridine analogs (13a–13c) by introducing additional nitrogen atoms, which may alter binding affinity in enzymatic pockets. Conversely, the pyranopyrazole-oxazine () lacks a piperazine linker, limiting its ability to engage in secondary interactions common in receptor-ligand binding.

Q & A

Q. What are the recommended synthetic routes for 3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic coupling. Key steps include:
  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the piperazine and oxadiazole moieties. Optimize yields by adjusting catalyst ratios (e.g., sodium ascorbate and CuSO₄·5H₂O) and solvent systems (e.g., tert-butanol/water mixtures) .
  • Coupling Reactions : Employ coupling agents (e.g., EDC/HOBt) to form methylene bridges between heterocycles. Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the structural features of this compound?

  • Methodological Answer : Combine spectroscopic and computational techniques:
  • NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR to confirm methylene bridging and piperazine connectivity. For example, the methylene proton signal typically appears at δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereoelectronic effects of the cyclopenta[c]pyridazine ring .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Test against kinases or phosphodiesterases due to the piperazine-oxadiazole scaffold’s affinity for nucleotide-binding domains. Use fluorescence polarization assays with ATP-competitive probes .
  • Cellular Viability : Screen in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Compare with control compounds (e.g., triazole derivatives) to assess potency .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store solid samples at 25°C, 40°C, and 60°C for 4 weeks. Monitor degradation via TLC and HPLC .
  • pH Stability : Dissolve in buffers (pH 2–9) and analyze by UV-Vis spectroscopy for absorbance shifts indicating hydrolysis .

Advanced Research Questions

Q. How can synthetic impurities be identified and mitigated during scale-up?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., incomplete coupling intermediates). Compare retention times with reference standards (e.g., piperazine-linked impurities) .
  • Process Optimization : Introduce scavenger resins (e.g., polymer-bound isocyanates) during workup to trap unreacted reagents. Adjust stoichiometry of coupling agents to >1.2 equivalents .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the cyclopenta[c]pyridazine ring (e.g., introduce electron-withdrawing groups) to study effects on target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between oxadiazole and kinase catalytic lysine) .
  • Bioisosteric Replacement : Replace the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to evaluate potency shifts .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to estimate logP (target <3 for oral bioavailability) and P-glycoprotein substrate risk .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with docking software. Prioritize derivatives with low binding affinity to reduce first-pass metabolism .

Q. How should contradictory biological data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Mechanistic Deconvolution : Perform transcriptomics (RNA-seq) on treated cell lines to identify off-target pathways. Cross-validate with in vivo pharmacokinetic data (e.g., plasma concentration vs. efficacy) .
  • Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride) or nanoemulsion to enhance in vivo bioavailability .

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